molecular formula C7H7BClFO3 B3032032 (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid CAS No. 949892-09-5

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid

Cat. No.: B3032032
CAS No.: 949892-09-5
M. Wt: 204.39
InChI Key: MROIVWKVBXFEMP-UHFFFAOYSA-N
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Description

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with chloro (Cl), fluoro (F), and methoxy (OMe) groups at positions 5, 4, and 2, respectively. This substitution pattern confers unique electronic and steric properties:

  • Electron-withdrawing effects: The Cl and F substituents enhance the Lewis acidity of the boron center by stabilizing the negative charge in the tetrahedral boronate intermediate .
  • pKa modulation: Fluorinated boronic acids typically exhibit lower pKa values compared to non-fluorinated analogs. For example, unsubstituted phenylboronic acid has a pKa of 8.86, while fluorinated derivatives like this compound are expected to have enhanced acidity, improving their reactivity in diol-binding or enzyme inhibition .
  • Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition (e.g., proteasome inhibitors), and diagnostic assays (e.g., detecting β-lactamases) .

Properties

IUPAC Name

(5-chloro-4-fluoro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROIVWKVBXFEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232454
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949892-09-5
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949892-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-4-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed:

Scientific Research Applications

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is a chemical compound with diverse applications, particularly in scientific research. Boronic acids are valuable in organic synthesis due to their ability to form reversible covalent bonds with diols,triols, or other Lewis bases . This property makes them useful as building blocks in the synthesis of complex molecules, pharmaceuticals, and materials science .

Chemical and Physical Properties
Boronic acids generally have a boron atom bonded to two hydroxyl groups and an organic substituent . The presence of chlorine, fluorine, and methoxy groups on the phenyl ring of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid introduces specific electronic and steric properties, which can influence its reactivity and selectivity in chemical reactions .

Key properties of similar boronic acids:

  • Molecular Weight: For example, 5-Fluoro-2-methoxyphenylboronic Acid has a molecular weight of 169.95 . (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid has a molecular weight of 204.39 .
  • Melting Point: 5-Fluoro-2-methoxyphenylboronic Acid has a melting point of 144 - 153 degrees C .
  • Storage: Boronic acids should be stored under inert atmosphere at 2-8°C .

Scientific Research Applications

  • Suzuki-Miyaura Coupling: Boronic acids are widely used in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds . These reactions are employed in synthesizing pharmaceuticals, agrochemicals, and various fine chemicals. The substituents on the phenyl ring can influence the reactivity and selectivity of the boronic acid in these coupling reactions.
  • Building Blocks for Pharmaceuticals: Substituted phenylboronic acids serve as key intermediates in synthesizing complex pharmaceutical compounds. For instance, they can be used in creating kinase inhibitors or other biologically active molecules .
  • Development of CDK9 Inhibitors: Boronic acids are instrumental in developing Cyclin-Dependent Kinase 9 (CDK9) inhibitors. For example, (4-fluoro-2-methoxyphenyl)boronic acid is used in the synthesis of VIP152, a potent and selective CDK9 inhibitor, useful for creating treatments for cancers and leukemia .
  • Fluorescence Quenching Research: Boronic acid derivatives such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid are used in studies exploring fluorescence quenching mechanisms in biologically active compounds .
  • Chemical Synthesis: 5-Fluoro-2-methoxyphenylboronic acid is used as a reactant to yield a pale yellow powder .

Mechanism of Action

The mechanism of action of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Substituent Position and Electronic Effects

The activity of boronic acids is highly dependent on substituent positions and electronic effects. Key comparisons include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid Cl (5), F (4), OMe (2) Enhanced acidity due to electron-withdrawing Cl/F; potential for selective enzyme inhibition
2-Chloro-6-methoxyphenylboronic acid Cl (2), OMe (6) High structural similarity (0.92); likely similar reactivity in cross-coupling reactions
(3-Chloro-4-methoxyphenyl)boronic acid Cl (3), OMe (4) Lower similarity (0.86); meta-Cl may reduce steric hindrance, improving enzyme binding
(4-Chloro-3-methoxyphenyl)boronic acid Cl (4), OMe (3) Similar to above; positional isomerism affects target specificity in β-lactamase inhibition

Key Insight : Meta-substituted aryl boronic acids (e.g., Cl at position 3 or 4) often show superior inhibition of bacterial enzymes like R39 and R6 PBP2x compared to ortho-substituted analogs . However, the unique 5-Cl, 4-F, and 2-OMe configuration in the target compound may offer distinct selectivity in eukaryotic systems, such as cancer cell lines or fungal HDACs .

Anticancer Activity:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells .
  • Comparison : The target compound’s phenyl-based structure may offer lower cytotoxicity but higher selectivity due to its electron-withdrawing substituents, which could enhance binding to specific oncogenic targets (e.g., proteasomes or HDACs) .
Enzyme Inhibition:
  • Fungal HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit Magnaporthe oryzae RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) .
  • β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values against β-lactamase-producing pathogens compared to phenyl-based analogs .

Key Insight : The target compound’s fluorine substituent may enhance its binding to serine hydrolases or proteases, similar to proteasome inhibitors like bortezomib, which rely on boronic acid moieties for activity .

Reactivity in Dynamic Systems

Boronic acids participate in reversible esterification with diols, a property exploited in dynamic combinatorial chemistry:

  • Phenylboronic acid forms boronic esters with catechol in the presence of Et3N, achieving equilibrium within 10 minutes .
  • Fluorinated analogs : The electron-withdrawing F substituent in the target compound likely accelerates esterification kinetics due to increased boron center electrophilicity .

Biological Activity

Overview

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring with chlorine, fluorine, and methoxy substituents. This compound has garnered significant attention in both organic synthesis and medicinal chemistry due to its unique properties and potential applications in drug discovery.

The biological activity of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for forming carbon-carbon bonds in organic synthesis. The compound engages in transmetalation processes, interacting with palladium catalysts and organic halides to facilitate coupling reactions, which are crucial for synthesizing various biologically active molecules .

Cellular Effects

Research indicates that (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid can influence cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. It may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, enabling interactions with enzymes and proteins that possess such functional groups.

Applications in Drug Discovery

This compound is utilized extensively in medicinal chemistry for synthesizing biologically active molecules. Its ability to form reversible covalent bonds makes it particularly valuable in designing enzyme inhibitors. For instance, studies have shown its effectiveness in synthesizing compounds that exhibit potent inhibitory effects against various targets, including cyclin-dependent kinases (CDKs) .

Case Studies

  • CDK Inhibitors : In a study focusing on CDK9 inhibitors, (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid was employed as a building block in synthesizing novel compounds. These compounds demonstrated significant antiproliferative activity against cancer cell lines, highlighting the compound's utility in developing targeted cancer therapies .
  • Antibacterial Activity : Related studies on halogenated phenylboronic acids have shown promising antibacterial and antibiofilm activities. Compounds similar to (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid exhibited minimum inhibitory concentrations (MICs) effective against various bacterial strains, suggesting potential applications in treating infections .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)Growth Inhibition (%)
(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acidTBDTBD
3,5-Diiodo-2-methoxyphenylboronic acid10030.3
2-Fluoro-5-iodophenylboronic acid10024.1

Note: TBD indicates that specific values for (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid are not yet determined but are expected to be comparable based on structural similarities.

Q & A

Q. What role does the boronic acid moiety play in the biological activity of this compound?

  • Answer:
  • Reversible covalent binding: Forms tetrahedral adducts with serine/threonine hydrolases, enabling prolonged target engagement .
  • Diol recognition: Binds vicinal diols in glycoproteins or bacterial cell walls, enabling applications in targeted therapy or diagnostics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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